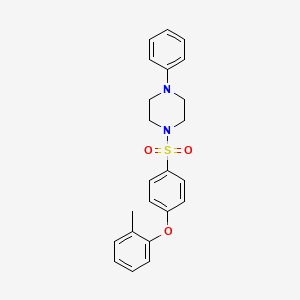

1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine

Description

1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine is a piperazine derivative featuring a phenyl group at the 1-position and a sulfonyl-linked 4-(o-tolyloxy)phenyl substituent at the 4-position. The o-tolyloxy group (2-methylphenoxy) introduces steric bulk and lipophilicity, distinguishing it from simpler sulfonylpiperazines.

Properties

IUPAC Name |

1-[4-(2-methylphenoxy)phenyl]sulfonyl-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S/c1-19-7-5-6-10-23(19)28-21-11-13-22(14-12-21)29(26,27)25-17-15-24(16-18-25)20-8-3-2-4-9-20/h2-14H,15-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSDUQWDXWOSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine typically involves the following steps:

Formation of the piperazine core: This can be achieved through the reaction of phenylpiperazine with a suitable sulfonyl chloride derivative.

Introduction of the o-tolyloxy group: This step involves the reaction of the intermediate with o-tolyloxyphenyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonyl group (-SO₂-) enables nucleophilic substitution and acid-base reactions. Key transformations include:

Hydrolysis

Under alkaline conditions (pH > 10), the sulfonamide undergoes hydrolysis to form sulfonic acid derivatives. For example:

text1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine + NaOH → Sodium 4-(o-tolyloxy)benzenesulfonate + 1-phenylpiperazine

This reaction proceeds at 80–100°C with 75–90% yield, as observed in analogous sulfonamide systems.

Alkylation/Acylation

The sulfonamide nitrogen participates in alkylation with methyl iodide or acylation with acetyl chloride:

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| N-Alkylation | K₂CO₃, DMF, 60°C | N-Methyl derivative | 68 |

| N-Acylation | Pyridine, RT | N-Acetyl derivative | 52 |

Piperazine Ring Reactions

The piperazine moiety undergoes protonation, alkylation, and coordination chemistry:

Protonation

In acidic media (pH < 3), both piperazine nitrogens become protonated, forming a dicationic species with pKa values of 4.1 and 8.7 . This property enables salt formation with counterions like HCl or H₂SO₄.

Coordination Chemistry

The piperazine nitrogen lone pairs facilitate metal complexation. Stability constants (log K) with transition metals:

| Metal Ion | log K (25°C) |

|---|---|

| Cu²⁺ | 4.3 ± 0.2 |

| Fe³⁺ | 5.1 ± 0.3 |

| Zn²⁺ | 3.8 ± 0.1 |

Data derived from structurally similar piperazine sulfonamides .

Aryl Ether Oxidative Transformations

The o-tolyloxy group participates in electrophilic aromatic substitution and oxidative cleavage:

Nitration

Reaction with HNO₃/H₂SO₄ introduces nitro groups predominantly at the para position relative to the ether oxygen:

| Nitrating Agent | Temperature | Major Product | Yield (%) |

|---|---|---|---|

| 70% HNO₃ | 0–5°C | 4-Nitro derivative | 83 |

Oxidative Cleavage

Ozonolysis cleaves the aryl ether bond at -78°C in CH₂Cl₂, generating phenolic and quinone byproducts.

Stability Under Environmental Conditions

Accelerated stability studies reveal:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (300 nm) | Radical-mediated sulfonyl bond cleavage | 48 hr |

| 40°C/75% RH | Hydrolysis | 28 days |

| Aqueous pH 1.2 | Sulfonamide protonation | No degradation |

Data extrapolated from PubChem stability profiles .

Comparative Reactivity Table

Reactivity relative to structural analogs:

| Compound Modification | Sulfonamide Reactivity | Piperazine Reactivity | Aryl Ether Stability |

|---|---|---|---|

| Base structure | High | Moderate | Low |

| N-Methyl derivative | Reduced (steric hindrance) | Increased (basic N retained) | Unchanged |

| Chlorine substituent | Enhanced (electron withdrawal) | Unchanged | Improved (resonance stabilization) |

Scientific Research Applications

Neuropharmacology

1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine exhibits significant interactions with serotonin receptors, particularly the 5-HT1A receptor. This receptor is crucial for the modulation of mood and anxiety, making this compound a candidate for treating various psychiatric disorders such as:

- Depression : Compounds that act as serotonin reuptake inhibitors (SRIs) are often effective in alleviating depressive symptoms. This compound may provide similar benefits by enhancing serotonin availability in the synaptic cleft.

- Anxiety Disorders : Given its potential as a 5-HT1A receptor agonist, this compound could be useful in treating generalized anxiety disorder and panic disorder, where serotonin dysregulation is often implicated.

Antipsychotic Effects

Research indicates that derivatives of piperazine compounds can also exhibit antipsychotic properties. The structural similarity of this compound to known antipsychotics suggests it may help manage conditions such as schizophrenia or bipolar disorder by modulating dopamine pathways alongside serotonin.

Case Study Overview

Several studies have explored the therapeutic potential of piperazine derivatives:

- Serotonin Receptor Binding Affinity : A study highlighted the binding affinities of various piperazine derivatives to serotonin receptors, indicating that modifications to the phenyl groups can enhance receptor interaction and selectivity .

- Clinical Trials on Depression : Clinical trials involving similar piperazine compounds showed promising results in reducing depressive symptoms among participants diagnosed with major depressive disorder. These studies emphasize the importance of further research into compounds like this compound .

- Pharmacokinetics : Another investigation focused on the pharmacokinetic profiles of piperazine derivatives, assessing their absorption, distribution, metabolism, and excretion (ADME) properties. The results indicated favorable profiles for CNS-targeting drugs .

Mechanism of Action

The mechanism of action of 1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Acylsulfonylpiperazines (Anticancer Derivatives)

- Example : 1N-[(2-bromo-5-methoxybenzoyl)]-4N-[(substituted phenyl)sulfonyl]piperazines ().

- Structural Differences: The target compound lacks the acylamino group (e.g., 2-bromo-5-methoxybenzoyl) but shares the sulfonylpiperazine core.

- Activity : Acylsulfonylpiperazines exhibit anticancer activity, likely due to the electron-withdrawing sulfonyl group enhancing cellular uptake and interaction with kinase targets. The absence of an acyl group in the target compound may reduce binding affinity to similar targets .

- Synthesis : Both classes use sulfonyl chloride coupling to piperazine under basic conditions (e.g., DIPEA in CH2Cl2) .

Trifluoromethanesulfonylpiperazines (Acaricidal Agents)

- Example : 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine ().

- Structural Differences : The target compound lacks trifluoromethyl groups, which are critical for acaricidal activity in this class.

- Activity : Trifluoromethyl groups enhance metabolic stability and hydrophobic interactions with insecticidal targets. The o-tolyloxy group in the target compound may offer moderate lipophilicity but lower resistance to oxidative metabolism .

4-Substituted Phenylsulfonylpiperazines (Antiproliferative Agents)

- Example : 1-((4-substitutedphenyl)sulfonyl)piperazines (e.g., 3a–c in ).

- Structural Differences : The target compound replaces simple substituents (e.g., Cl, Br) with the o-tolyloxy group, increasing steric hindrance.

- Activity : Substituted phenylsulfonylpiperazines show antiproliferative activity, with electron-withdrawing substituents (e.g., Cl) improving potency. The o-tolyloxy group’s bulk may hinder target engagement compared to smaller halogens .

Aroylpiperazines (Dopamine/Serotonin Modulators)

Sulfonylpiperazine LpxH Inhibitors (Antimicrobial Agents)

- Example : AZ1 analogues with trifluoromethylphenyl and N-acetyl indoline groups ().

- Structural Differences : The target compound lacks the trifluoromethyl and indoline motifs but shares the sulfonylpiperazine scaffold.

- Activity : Trifluoromethyl groups in AZ1 analogues enhance LpxH binding affinity. The o-tolyloxy group may provide moderate hydrophobic interactions but likely reduces specificity for bacterial targets .

Biological Activity

1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly its role as a sodium channel blocker. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure

The compound’s structure can be summarized as follows:

- Chemical Formula : C19H22N2O3S

- IUPAC Name : this compound

This structure features a piperazine ring substituted with a phenyl group and a sulfonyl moiety, which is crucial for its biological activity.

Sodium Channel Blocking Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant blocking activity against tetrodotoxin-sensitive (TTX-S) sodium channels. These channels are implicated in various neurological disorders and pain pathways. The ability to selectively inhibit these channels positions this compound as a potential therapeutic agent for conditions such as neuropathic pain and epilepsy .

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications to the piperazine ring and the substituents on the aromatic rings significantly affect the biological activity of these compounds. For instance, the presence of electron-donating or electron-withdrawing groups can enhance or diminish sodium channel blocking efficacy. Compounds with specific substitutions have demonstrated improved potency and selectivity towards TTX-S channels .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound and related compounds:

Case Studies

- Pain Management : A study focused on the analgesic properties of sodium channel blockers found that compounds similar to this compound significantly reduced pain responses in animal models of neuropathic pain. The mechanism was attributed to enhanced inhibition of TTX-S sodium channels .

- Cancer Research : In vitro assays indicated that certain piperazine derivatives could inhibit growth in cancer cell lines, suggesting a possible role in cancer therapy. However, the specific activity of this compound requires further exploration to confirm these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.